![molecular formula C10H17NO4 B13690907 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester CAS No. 159949-94-7](/img/structure/B13690907.png)
2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)ethyl acrylate is a chemical compound with the molecular formula C11H19NO4. It is commonly used in organic synthesis, particularly in the preparation of polymers with pendant amine functionality. The compound features a tert-butoxycarbonyl (BOC) protecting group, which is often used to protect amine groups during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl acrylate typically involves the reaction of 2-aminoethyl acrylate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the production of 2-((tert-Butoxycarbonyl)amino)ethyl acrylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-((tert-Butoxycarbonyl)amino)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: The compound can be polymerized to form polymers with pendant amine functionality.
Deprotection: The BOC protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Deprotection: TFA in dichloromethane or HCl in methanol are typical reagents for removing the BOC group.
Major Products Formed
Polymerization: Polymers with pendant amine groups.
Deprotection: The free amine derivative of the original compound.
Aplicaciones Científicas De Investigación
2-((tert-Butoxycarbonyl)amino)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of functional polymers and copolymers.
Biology: Employed in the preparation of bioconjugates and drug delivery systems.
Medicine: Utilized in the development of biomedical materials and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)ethyl acrylate primarily involves its ability to undergo polymerization and deprotection reactions. The BOC group protects the amine functionality during polymerization, and its removal exposes the amine group for further chemical modifications. The molecular targets and pathways involved include the formation of carbamate intermediates and the stabilization of the resulting carbocation during deprotection .
Comparación Con Compuestos Similares
Similar Compounds
2-((tert-Butoxycarbonyl)amino)ethyl methacrylate: Similar structure but with a methacrylate group instead of an acrylate group.
2-Aminoethyl methacrylate hydrochloride: Lacks the BOC protecting group and is used for different applications.
Uniqueness
2-((tert-Butoxycarbonyl)amino)ethyl acrylate is unique due to its combination of the BOC protecting group and the acrylate functionality, making it versatile for various synthetic applications. Its ability to form polymers with pendant amine groups and undergo deprotection reactions adds to its distinctiveness .
Propiedades
Número CAS |
159949-94-7 |
|---|---|
Fórmula molecular |
C10H17NO4 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl prop-2-enoate |
InChI |
InChI=1S/C10H17NO4/c1-5-8(12)14-7-6-11-9(13)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13) |
Clave InChI |
BCDGNKDNRWGUJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
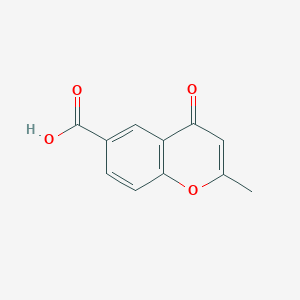
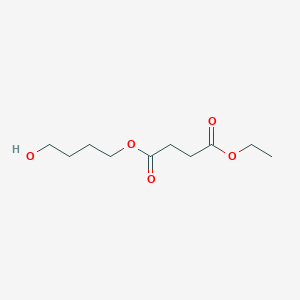
![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)
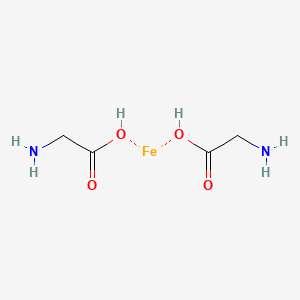
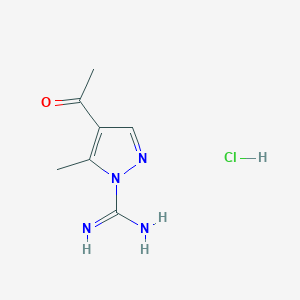
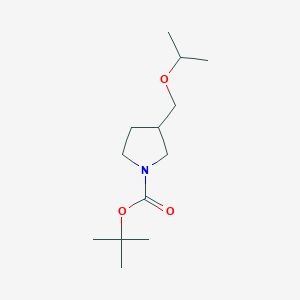
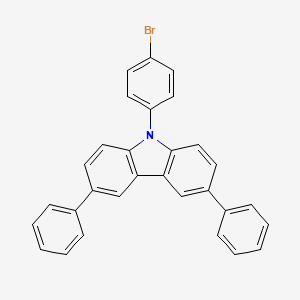
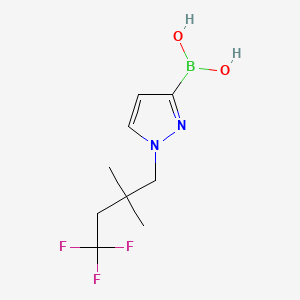
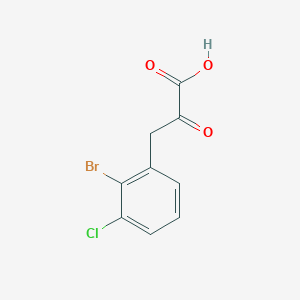

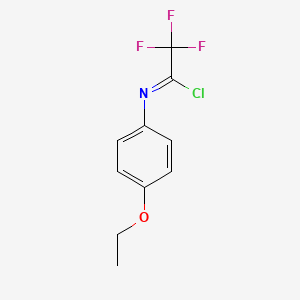
![5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
